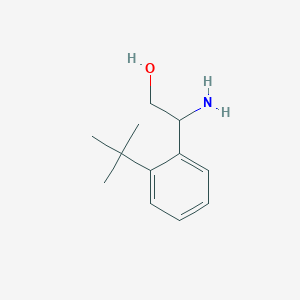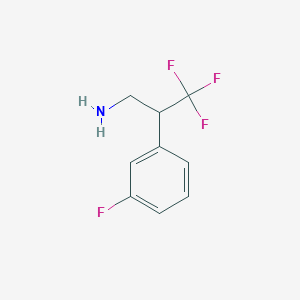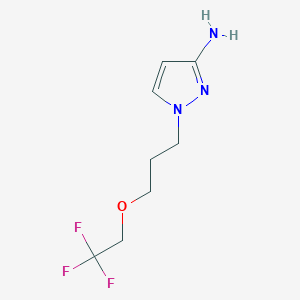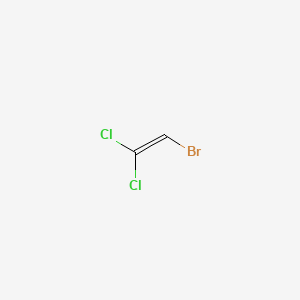
2-Bromo-1,1-dichloroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1-dichloroethylene is a halogenated hydrocarbon with the molecular formula C2HBrCl2. It is a colorless liquid with a density of 1.9053 g/cm³ and a boiling point of approximately 107.5°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-dichloroethylene can be synthesized through the halogenation of 1,1-dichloroethylene. The reaction involves the addition of bromine to 1,1-dichloroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure the selective addition of bromine to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. The reaction is conducted in reactors designed to handle the exothermic nature of the halogenation reaction. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-dichloroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with this compound in substitution reactions.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition reactions can lead to the formation of more complex halogenated hydrocarbons.
Scientific Research Applications
2-Bromo-1,1-dichloroethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-dichloroethylene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethylene: Similar in structure but lacks the bromine atom.
1,2-Dichloroethylene: Differs in the position of the chlorine atoms.
Bromotrichloroethylene: Contains an additional chlorine atom compared to 2-Bromo-1,1-dichloroethylene.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
5870-61-1 |
|---|---|
Molecular Formula |
C2HBrCl2 |
Molecular Weight |
175.84 g/mol |
IUPAC Name |
2-bromo-1,1-dichloroethene |
InChI |
InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
InChI Key |
OEKZZIRTAIOPIP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


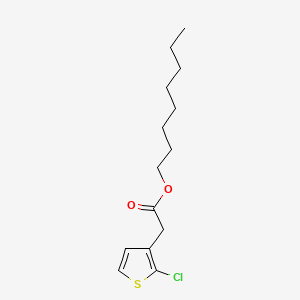
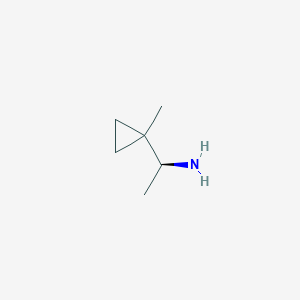
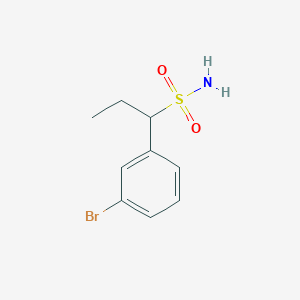
![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)
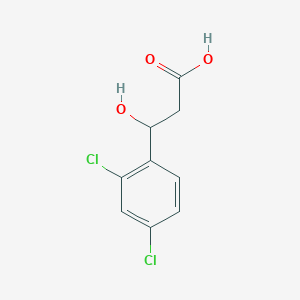
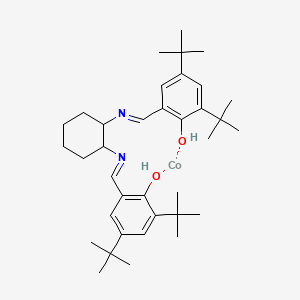
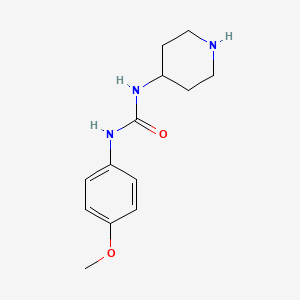
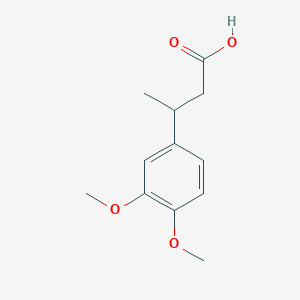
aminedihydrochloride](/img/structure/B13529639.png)
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
